1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2377033-01-5
VCID: VC5176085
InChI: InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-8-13-6-12(7-13,9(15)16)4-5-18-13/h4-8H2,1-3H3,(H,14,17)(H,15,16)
SMILES: CC(C)(C)OC(=O)NCC12CC(C1)(CCO2)C(=O)O
Molecular Formula: C13H21NO5
Molecular Weight: 271.313

1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid

CAS No.: 2377033-01-5

Cat. No.: VC5176085

Molecular Formula: C13H21NO5

Molecular Weight: 271.313

* For research use only. Not for human or veterinary use.

1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid - 2377033-01-5

Specification

CAS No. 2377033-01-5
Molecular Formula C13H21NO5
Molecular Weight 271.313
IUPAC Name 1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid
Standard InChI InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-8-13-6-12(7-13,9(15)16)4-5-18-13/h4-8H2,1-3H3,(H,14,17)(H,15,16)
Standard InChI Key XPOGLQOLPHOJAL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC12CC(C1)(CCO2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid, delineates its structural features:

  • Bicyclo[3.1.1]heptane Core: A seven-membered bicyclic system with bridging oxygen at position 2 (2-oxa).

  • Boc-Protected Amine: The tert-butoxycarbonyl group shields the primary amine via a methylene linker, enabling selective deprotection under acidic conditions .

  • Carboxylic Acid: Positioned at carbon 5, this group enhances solubility and facilitates conjugation reactions.

The stereochemistry and spatial arrangement of substituents influence reactivity and intermolecular interactions. The bicyclic framework imposes conformational rigidity, a property leveraged in drug design to mimic peptide backbones or stabilize bioactive conformations .

Physicochemical Characteristics

While experimental solubility data remain unreported, the presence of polar functional groups (carboxylic acid, ether oxygen) suggests moderate aqueous solubility. Lipophilicity, as inferred from the Boc group and hydrocarbon skeleton, likely aligns with logP values typical of peptidomimetics (1–3) . The compound’s stability under varying pH and temperature conditions warrants further study, though Boc-protected amines generally resist hydrolysis under basic conditions.

Table 1: Key Structural and Physical Data

PropertyValue/Description
Molecular FormulaC₁₃H₂₁NO₅
Molecular Weight271.313 g/mol
IUPAC Name1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid
CAS Number2377033-01-5
Key Functional GroupsBoc-protected amine, carboxylic acid, ether

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, as outlined in preliminary reports :

  • Bicyclic Core Construction: Cyclization of a diol or epoxide precursor forms the 2-oxabicyclo[3.1.1]heptane skeleton.

  • Amine Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate under basic conditions.

  • Carboxylic Acid Installation: Oxidation or hydrolysis of a precursor ester or nitrile group at position 5 .

A representative route from source involves iodocyclization of alkenyl alcohols, though specific details for this compound remain proprietary. Critical steps require precise control of reaction conditions (e.g., temperature, catalysts) to avoid side reactions such as over-oxidation or epimerization .

Industrial Scalability

Functional Applications and Research Findings

Pharmaceutical Intermediates

The compound’s dual functionality (amine and carboxylic acid) positions it as a versatile building block for peptide analogs. In morphiceptin peptidomimetics, similar bicyclic structures replace proline residues, enhancing metabolic stability and receptor binding . For example, substitution of Tyr-Pro motifs with rigid bicyclic cores improved opioid receptor affinity in preclinical studies .

Material Science Applications

The compound’s rigid, oxygenated framework may serve as a monomer in polymers or supramolecular assemblies. Bicyclic ethers are known to impart thermal stability and mechanical strength to materials, though specific studies on this derivative are pending.

Comparative Analysis with Analogous Compounds

Versus Bicyclo[2.2.2]octane Derivatives

The smaller [3.1.1] core imposes greater steric strain but offers a compact scaffold for spatial positioning of functional groups. Compared to bicyclo[2.2.2]octane-based drugs, the [3.1.1] system may enable tighter binding in enzyme active sites due to reduced conformational flexibility .

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